2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid
Description
This compound features a thieno[3,2-b]pyridine core substituted with a benzyl group at position 4, a hydroxyl group at position 7, and a keto group at position 3. The 6-amido linkage connects this heterocyclic system to a phenylacetic acid moiety.
Properties
IUPAC Name |
2-[4-[(4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-18(27)12-14-6-8-16(9-7-14)24-22(29)19-20(28)21-17(10-11-31-21)25(23(19)30)13-15-4-2-1-3-5-15/h1-11,28H,12-13H2,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJBWZEPBBRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=C(C=C4)CC(=O)O)O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the difluorophenyl group, and the esterification process. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various organic solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid is a complex organic compound that has potential applications in drug development and scientific research. It is a bioactive small molecule that belongs to the class of thienopyridines, known for their varied biological activities.
Chemical Structure and Properties
this compound has a molecular formula of C23H18N2O5S and a molecular weight of approximately 434.47 g/mol. The compound's structure includes a thienopyridine core, a benzyl group, and an acetic acid moiety, which contribute to its chemical reactivity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. These reactions include the formation of the thienopyridine core and subsequent modifications to introduce the benzyl and acetic acid functionalities. The synthetic routes may vary based on the availability of starting materials and desired purity levels, and reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity.
Potential Applications
this compound has several potential applications:
- Drug Development The compound can be used in drug development due to its unique structural features and potential biological activities.
- Scientific Research It can be applied as a bioactive small molecule in various scientific research fields.
- Inhibition of Mitochondrial Functions Research suggests that compounds with similar structures can inhibit mitochondrial functions and influence cellular signaling pathways.
Reactions
This compound can undergo various chemical reactions due to its functional groups:
- Esterification
- Amidation
- Reductions
Commonly used reagents in these reactions include:
- Thionyl chloride
- Various alcohols or amines
- Reducing agents
These transformations allow for the modification of the compound's structure to enhance its biological activity or tailor its properties for specific applications.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific cellular targets:
- Enzymes
- Receptors
- Signaling pathways
Mechanism of Action
The mechanism of action of 2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Systems
Thieno[3,2-b]pyridine vs. Thieno[2,3-d]pyrimidine () The compound in , 2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid, shares a thieno-fused heterocycle but differs in the ring system:
- Thieno[3,2-b]pyridine (target compound): Combines thiophene and pyridine rings, with nitrogen at position 1.
- Thieno[2,3-d]pyrimidine (): Combines thiophene and pyrimidine (two nitrogen atoms at positions 1 and 3).
Substituent Effects
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s hydroxyl and carboxylic acid groups may confer moderate aqueous solubility, whereas ’s fluorophenyl group reduces solubility due to increased hydrophobicity. Levocetirizine’s piperazine-ethoxy linker () enhances solubility, making it suitable for oral administration .
- ’s compound lacks reported activity but shares structural motifs with tyrosine kinase inhibitors. Levocetirizine () demonstrates antihistaminic activity via H1-receptor antagonism .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thienopyridine class, which is known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.47 g/mol. The structure consists of a thienopyridine core, a benzyl group, and an acetic acid moiety. The presence of these functional groups enhances its chemical reactivity and biological activity.
Key Structural Features
- Thienopyridine Core : Contributes to various biological activities.
- Benzyl Group : Enhances lipophilicity and cellular uptake.
- Acetic Acid Moiety : May influence solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thienopyridine core.
- Introduction of the benzyl and acetic acid functionalities.
- Optimization of reaction conditions (temperature, solvent choice) to enhance yield and selectivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thienopyridines possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various microbial strains, demonstrating inhibition of bacterial growth and potential applications as antibacterial agents.
Anti-inflammatory Effects
Thienopyridine derivatives are also recognized for their anti-inflammatory properties. In vitro studies indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the specific pathways involved.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:
- Inhibition of Mitochondrial Functions : Similar compounds have shown efficacy in disrupting mitochondrial functions, leading to apoptosis in cancer cells.
- Influence on Cellular Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cell growth.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thienopyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential for development as new antibiotics.
- Anti-inflammatory Assessment : In a cellular model of inflammation, the compound reduced the expression of pro-inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis through caspase activation pathways.
Q & A
Q. What are the optimal synthetic routes for 2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid, and how can purity be maximized?
The synthesis of thieno-pyridine derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group protection. For example, analogous thiazolo-pyrimidine compounds are synthesized via condensation of thioamide intermediates with α-keto esters under reflux in anhydrous ethanol . Key steps for this compound may include:
- Core formation : Cyclization of thiophene precursors with pyridine derivatives using catalysts like p-toluenesulfonic acid.
- Amidation : Coupling the benzyl-hydroxy-oxo-thienopyridine intermediate with the phenylacetic acid moiety via EDC/HOBt-mediated reactions .
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, amide linkages, and acetic acid sidechains. For example, the thienopyridine core’s carbonyl groups typically resonate at δ 165–175 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~503.2).
- X-ray crystallography : If single crystals are obtainable, this resolves ambiguities in stereochemistry and hydrogen bonding .
Q. What preliminary biological screening assays are recommended to assess its activity?
Initial screens should include:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 and HepG2 cell lines at concentrations 1–100 µM to establish IC₅₀ values .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and degradation in simulated gastric fluid (pH 2.0) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological efficacy?
SAR strategies include:
- Analog synthesis : Modify the benzyl group (e.g., introduce electron-withdrawing substituents) or replace the acetic acid moiety with bioisosteres like tetrazoles .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrophobic pockets accommodating the thienopyridine core) .
- In vivo validation : Prioritize analogs with <10 µM IC₅₀ in vitro for pharmacokinetic studies in rodent models, focusing on oral bioavailability and half-life .
Q. How should researchers address discrepancies in biological activity data across different assays?
Contradictions often arise from assay conditions or off-target effects. Mitigation approaches:
- Dose-response curves : Repeat assays with 8–10 concentration points to confirm reproducibility .
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- Proteomics profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
Q. What methodologies are suitable for studying its metabolic stability and degradation pathways?
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL protein) and NADPH, monitoring parent compound loss via LC-MS over 60 minutes .
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the benzyl group or glucuronidation of the acetic acid moiety) .
- Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular dynamics simulations : Simulate binding to proposed targets (e.g., MAP kinases) over 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
- Free energy calculations : Use MM-PBSA to estimate binding affinities for prioritization of synthetic targets .
Methodological Notes
- Experimental design : For in vivo studies, adopt randomized block designs with split-split plots to account for variables like dosage, administration route, and timepoints .
- Data analysis : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons and Benjamini-Hochberg correction for high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
